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1-Phenyl-2-(trifluoromethoxy)ethan-1-amine

Cat. No.: B13167317
M. Wt: 205.18 g/mol
InChI Key: LRUXMHNYRNKJEM-UHFFFAOYSA-N
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Description

Significance of Fluorinated Amines as Synthetic Targets and Intermediates

Fluorinated amines are highly sought-after functional building blocks in the synthesis of pharmaceuticals and agrochemicals. alfa-chemistry.com The introduction of fluorine can profoundly alter a molecule's properties; for instance, it can lower the basicity of the amine group, which in turn can enhance metabolic stability and improve the bioavailability of a potential drug molecule. alfa-chemistry.comnih.gov The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to increased resistance against metabolic degradation by enzymes like cytochrome P450. fiveable.memdpi.com

These compounds are not just valuable as final products but also as versatile synthetic intermediates. The presence of both the amine and the fluorinated group allows for a wide range of subsequent chemical transformations, enabling the construction of more complex molecular architectures. alfa-chemistry.com A significant percentage of pharmaceuticals on the market contain fluorine, underscoring the importance of developing synthetic routes to novel fluorinated building blocks. nih.gov The strategic placement of fluorine can lead to enhanced binding affinity to biological targets, improved membrane permeability, and favorable pharmacokinetic profiles. nbinno.comresearchgate.netnbinno.com

Unique Chemical Reactivity Conferred by the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is a unique substituent that offers distinct advantages over other functional groups, including its non-fluorinated analog, the methoxy group (-OCH3), and the related trifluoromethyl group (-CF3). nih.gov It is often referred to as a "super-halogen" or "pseudo-halogen" due to its electronic properties. nih.gov

The -OCF3 group is strongly electron-withdrawing, which can significantly influence the reactivity of the rest of the molecule. nbinno.com This property, combined with its high lipophilicity, makes it a valuable tool for modulating the properties of bioactive compounds. mdpi.comnbinno.com The trifluoromethoxy group is known to enhance metabolic stability, making molecules more resistant to enzymatic breakdown. nbinno.com This resilience is a key factor in designing drug candidates with longer biological half-lives. nbinno.com Compared to the trifluoromethyl group, the trifluoromethoxy group is generally more lipophilic. mdpi.comnih.gov

The incorporation of the -OCF3 group is a challenging synthetic endeavor, primarily because the trifluoromethoxide anion is highly unstable. researchgate.net However, advances in synthetic methodologies have expanded the toolkit for introducing this valuable functionality into organic molecules. researchgate.net

SubstituentHansch Lipophilicity Parameter (π)Hammett Sigma Meta (σm)Hammett Sigma Para (σp)
-H0.000.000.00
-CH30.56-0.07-0.17
-OCH3-0.020.12-0.27
-Cl0.710.370.23
-CF30.880.430.54
-OCF31.040.400.35

Historical Context of Chiral Amine Synthesis Methodologies

Chiral amines are fundamental structural motifs in a vast number of natural products, pharmaceuticals, and catalysts. nih.gov Consequently, the development of methods for their enantioselective synthesis has been a central theme in organic chemistry for over a century.

Early approaches to obtaining enantiomerically pure amines relied on the resolution of racemic mixtures, a process that, while effective, is inherently inefficient as it discards at least 50% of the material. A significant historical milestone was the use of naturally occurring chiral molecules as resolving agents or as catalysts. For example, cinchona alkaloids were among the first chiral amines to be employed in asymmetric catalysis, dating back to the pioneering work of Pracejus in the 1960s. acs.org

The latter half of the 20th century saw the rise of chiral auxiliary-based methods. In this approach, a prochiral substrate is attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed.

The modern era of chiral amine synthesis is dominated by catalytic asymmetric methods. wikipedia.org The development of transition-metal catalysts with chiral ligands, pioneered by Nobel laureates William S. Knowles, Ryōji Noyori, and K. Barry Sharpless, revolutionized the field. wikipedia.org These methods, such as asymmetric hydrogenation of imines, allow for the direct conversion of prochiral starting materials into chiral amines with high efficiency and enantioselectivity, often using only a small amount of the chiral catalyst. nih.govacs.org More recently, the field of organocatalysis, which uses small, metal-free organic molecules as catalysts, has emerged as another powerful tool for the asymmetric synthesis of chiral amines. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10F3NO B13167317 1-Phenyl-2-(trifluoromethoxy)ethan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

1-phenyl-2-(trifluoromethoxy)ethanamine

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)14-6-8(13)7-4-2-1-3-5-7/h1-5,8H,6,13H2

InChI Key

LRUXMHNYRNKJEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(COC(F)(F)F)N

Origin of Product

United States

Synthetic Methodologies for 1 Phenyl 2 Trifluoromethoxy Ethan 1 Amine and Analogous Structures

Asymmetric Synthesis Approaches

Catalytic Asymmetric Reductions for Chiral Amine Formation

Catalytic asymmetric reduction of prochiral imines and related unsaturated nitrogen-containing compounds is a highly efficient and atom-economical method for synthesizing chiral amines. nih.gov These methods often employ chiral catalysts to control the stereochemical outcome of the reduction.

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines from prochiral imines and enamines. nih.govresearchgate.net This approach offers high efficiency and enantioselectivity, making it a "green" and sustainable method with minimal waste generation. nih.gov A variety of chiral ligands, often phosphorus-based, are used in combination with transition metals like iridium, rhodium, and ruthenium to create highly effective catalysts. researchgate.netrsc.org

For instance, the asymmetric hydrogenation of N-alkyl α-aryl furan-containing imines using an Ir/(S,S)-f-Binaphane catalyst has been shown to produce chiral amines with up to 90% enantiomeric excess (ee). acs.org Similarly, iridium complexes paired with chiral phosphoric acids have demonstrated high enantioselectivity in the hydrogenation of various imines. liv.ac.uk Mechanistic studies suggest a cooperative catalysis where the chiral acid activates the imine towards hydride transfer from the iridium complex. liv.ac.uk The development of these catalytic systems has been instrumental in the synthesis of a wide range of chiral amines, including those with challenging structural features. rsc.org

Table 1: Examples of Metal-Catalyzed Asymmetric Hydrogenation of Imines

Catalyst System Substrate Type Enantiomeric Excess (ee)
Ir/(S,S)-f-Binaphane N-alkyl α-aryl furan-containing imines Up to 90%
Ir-complex with (R,R)-f-SpiroPhos Cyclic 2-aryl imines High
Iridium-diphosphine complex N-alkyl tetrahydroisoquinolines Up to 96%
Iridium-diphosphine complex N-alkyl tetrahydro-β-carbolines Up to 88%

Organocatalysis has emerged as a powerful alternative to metal-based catalysis for the asymmetric reduction of imines. acs.orgnih.gov Chiral Brønsted acids, such as phosphoric acids derived from BINOL, are effective catalysts for the transfer hydrogenation of ketimines using Hantzsch esters as the hydrogen source. acs.org This method provides a mild and highly enantioselective route to a variety of chiral amines. acs.org The catalyst protonates the imine, forming a chiral ion pair that directs the hydride transfer from the Hantzsch ester. liv.ac.uk

A significant advancement in this area is the catalytic enantioselective isomerization of trifluoromethyl imines to the corresponding amines via a 1,3-proton shift, facilitated by a chiral organic catalyst. nih.govnih.govbrandeis.edu This approach has proven effective for the synthesis of both aryl and alkyl trifluoromethylated amines with high enantioselectivities. nih.govnih.govbrandeis.edu The development of novel chiral organic catalysts, such as modified cinchona alkaloids, has been crucial to the success of this strategy. nih.gov

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a powerful strategy for controlling the stereochemistry of newly formed chiral centers. nih.govsigmaaldrich.comwikipedia.org This approach involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate, which directs the stereochemical outcome of a subsequent reaction. nih.gov After the desired transformation, the auxiliary is removed and can often be recovered. sigmaaldrich.com

For the synthesis of chiral amines, common auxiliaries include Evans' oxazolidinones, pseudoephedrine, and sulfinamides. In the context of synthesizing structures analogous to 1-Phenyl-2-(trifluoromethoxy)ethan-1-amine, a chiral auxiliary can be attached to a precursor, such as a carboxylic acid or an imine, to direct the stereoselective introduction of the amine functionality or the formation of the carbon skeleton.

One common approach involves the nucleophilic addition to imines bearing a chiral auxiliary on the nitrogen atom. For example, the addition of organometallic reagents to chiral sulfinylimines is a well-established method for the asymmetric synthesis of amines. The tert-butanesulfinamide auxiliary, in particular, has been widely used to prepare a diverse range of chiral amines with high diastereoselectivity. The stereochemical outcome is often rationalized by a six-membered ring transition state where the metal cation coordinates to both the oxygen and nitrogen atoms of the sulfinyl imine.

While specific examples for the synthesis of this compound using chiral auxiliaries are not extensively documented, the general principles are applicable. A plausible route could involve the use of a chiral oxazolidine (B1195125) derived from a trifluoromethylated precursor, which has been shown to be effective in the synthesis of other trifluoromethylated amines and amino acids. researchgate.net

Stereoselective Alkylation and Arylation Reactions

The stereoselective alkylation or arylation of imines or their derivatives is a direct method for the construction of chiral amine frameworks. These reactions often rely on the use of chiral catalysts or chiral auxiliaries to control the facial selectivity of the nucleophilic attack.

For trifluoromethylated analogues, the addition of diorganozinc reagents to N-phosphinoyl imines, catalyzed by a copper-chiral ligand complex, has been reported to yield α-trifluoromethyl amines with high enantioselectivity. nih.gov Similarly, rhodium-catalyzed asymmetric arylation of cyclic N-sulfonyl ketimines with arylboronic acids is another effective method for creating tetrasubstituted carbon stereocenters adjacent to a nitrogen atom. nih.gov

In the context of this compound, a potential strategy would involve the stereoselective phenylation of a trifluoromethoxy-substituted imine. This could be achieved using a chiral catalyst system, such as a palladium or rhodium complex with a chiral phosphine (B1218219) ligand. The success of this approach would depend on the development of suitable trifluoromethoxylated imine precursors and the identification of a catalyst system that is tolerant of the trifluoromethoxy group.

A photocatalytic, stereoselective Heck-type alkylation of enamides has also been developed for the synthesis of amido-substituted (E)-α-trifluoromethyl allylamines, which could potentially be adapted for the synthesis of related structures. rsc.org

Hydroamination Strategies

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for the synthesis of amines. wikipedia.org Both intramolecular and intermolecular versions of this reaction are known, and they can be catalyzed by a variety of metals, including alkali metals, rare-earth metals, and late transition metals. wikipedia.org

For the synthesis of trifluoromethylated amines, copper-catalyzed regioselective hydroamination of 1-trifluoromethylalkenes with hydrosilanes and hydroxylamines has been developed. datapdf.com This method provides access to α-trifluoromethylamines with good yields and excellent regioselectivity. Furthermore, the use of a chiral bisphosphine ligand allows for an enantioselective variant of this reaction. datapdf.com

A potential hydroamination approach to this compound could involve the anti-Markovnikov addition of an amine to a trifluoromethoxy-substituted styrene (B11656) derivative. This would require a catalyst system that can control both the regioselectivity and stereoselectivity of the addition. While challenges exist, particularly in preventing undesired side reactions, the development of such a method would offer a highly efficient route to the target molecule. A redox-enabled, metal-free intramolecular hydroamination has also been reported, which proceeds through an in situ generated hydroxylamine (B1172632) intermediate. nih.gov

Regioselective and Chemoselective Incorporation of the Trifluoromethoxy Moiety

The introduction of the trifluoromethoxy (-OCF3) group into organic molecules can be challenging due to the instability of the trifluoromethoxide anion. mdpi.com However, several methods have been developed for this purpose. mdpi.com

Introduction via Umpolung Strategies

Umpolung, or polarity reversal, is a powerful concept in organic synthesis that allows for the formation of bonds between atoms of the same polarity. In the context of trifluoromethoxylation, an umpolung strategy would involve the generation of a nucleophilic "OCF3" equivalent or an electrophilic carbon synthon that can react with a trifluoromethoxide source.

While direct umpolung strategies for trifluoromethoxylation are not as common as for trifluoromethylation, analogous approaches for trifluoromethylthiolation have been reported. For instance, a formal umpolung trifluoromethylation of amines has been achieved using (Me4N)SCF3 and AgF, proceeding through a thiocarbamoyl fluoride (B91410) intermediate. nih.govnih.gov A similar strategy for the trifluoromethoxy group remains an area for development.

A visible-light-mediated, metal-free process for the synthesis of β-trifluoromethylated tertiary alkylamines from aldehydes, secondary amines, and trifluoroiodomethane has also been described, which involves the addition of a trifluoromethyl radical to an enamine intermediate. rsc.org

Functional Group Interconversions Involving -OCF3

An alternative to the direct introduction of the trifluoromethoxy group is its formation through the transformation of other functional groups. This can be a more practical approach, especially for complex molecules.

One common method is the fluorination of a corresponding dithiocarbonate (xanthate) derived from a phenol (B47542) or alcohol. This reaction is typically carried out using a fluorinating agent such as (diethylamino)sulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). For the synthesis of this compound, a precursor such as 1-phenyl-2-hydroxyethan-1-amine could be converted to the corresponding xanthate and then fluorinated to install the trifluoromethoxy group.

Another approach involves the reaction of an alcohol with a trifluoromethylating agent. While this is more commonly used for the synthesis of trifluoromethyl ethers from phenols, adaptations for aliphatic alcohols exist. The development of new reagents and methodologies for direct trifluoromethoxylation is an active area of research. mdpi.com

Multicomponent and Cascade Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a highly efficient and convergent approach to complex molecules. Cascade reactions, on the other hand, involve a series of intramolecular transformations that are triggered by a single event.

A visible-light-mediated multicomponent strategy for the construction of β-trifluoromethylated tertiary alkylamines has been developed. rsc.org This reaction combines aldehydes, secondary amines, and trifluoromethyl iodide in a one-pot process. This approach could potentially be adapted for the synthesis of this compound by using a suitable trifluoromethoxylating agent in place of trifluoromethyl iodide.

Furthermore, a photoinduced four-component Ritter-type reaction has been reported for the synthesis of β-trifluoromethyl imides from CF3Br, alkenes, carboxylic acids, and nitriles. chemistryviews.org The development of analogous multicomponent reactions for the synthesis of β-trifluoromethoxy amines would be a significant advancement in the field.

The table below summarizes the key synthetic strategies discussed in this article.

Synthetic Strategy Description Key Features Analogous Example (Trifluoromethyl)
Chiral Auxiliary-Mediated Synthesis Temporary incorporation of a chiral molecule to direct stereoselectivity.High diastereoselectivity, recoverable auxiliary.Addition of organometallics to chiral sulfinylimines. nih.gov
Stereoselective Alkylation/Arylation Stereoselective addition of alkyl or aryl groups to imine derivatives.Direct C-C bond formation, catalytic enantioselective versions available.Rh-catalyzed asymmetric arylation of N-sulfonyl ketimines. nih.gov
Hydroamination Strategies Addition of an N-H bond across a C-C multiple bond.Atom-economical, can be regio- and stereoselective.Cu-catalyzed hydroamination of 1-trifluoromethylalkenes. datapdf.com
Umpolung Strategies Reversal of polarity to enable bond formation between like-charged atoms.Access to unconventional bond disconnections.Formal umpolung trifluoromethylation of amines. nih.gov
Functional Group Interconversions Formation of the target functional group from a different functional group.Avoids direct introduction of sensitive moieties.Fluorination of xanthates to form trifluoromethyl ethers.
Multicomponent/Cascade Reactions Three or more reactants combine in one pot, or a series of intramolecular reactions.High efficiency and convergence.Visible-light-mediated synthesis of β-trifluoromethyl tertiary amines. rsc.org

One-Pot Synthetic Sequences

One-pot synthetic sequences offer an efficient route to complex molecules by minimizing intermediate purification steps, thereby saving time and resources. For analogous β-phenethylamine structures, nickel/photoredox dual catalysis has emerged as a powerful one-pot method for cross-electrophile coupling.

A notable example is the synthesis of amphetamine derivatives, which are structurally analogous to this compound. This protocol couples aliphatic aziridines with (hetero)aryl iodides. nih.gov A key success of this method is its applicability to a wide range of functional groups, including the synthesis of a trifluoromethoxy-substituted amphetamine derivative. nih.gov The reaction proceeds under mild conditions, utilizing an inexpensive organic photocatalyst in the absence of stoichiometric heterogeneous reductants. nih.gov This modular approach allows for the combination of various substituted aziridines and aryl iodides, providing a versatile platform for creating a library of β-phenethylamine analogs. nih.gov

While direct one-pot syntheses for β-trifluoromethoxy amines are not widely reported, methods for analogous β-trifluoromethyl amines provide a conceptual blueprint. For instance, copper-catalyzed one-pot reactions involving alkenes, amines, and a trifluoromethyl source (like Togni's reagent) have been developed. phys.org An analogous one-pot strategy for the target compound could hypothetically involve the reaction of styrene, a nitrogen source, and a suitable electrophilic "OCF3+" reagent, though the development of such reagents and catalysts remains a synthetic challenge.

Table 1: Example of a One-Pot Ni/Photoredox Cross-Coupling for an Analogous Structure nih.gov

Aryl Halide Aziridine Product Yield

Sequential Chemoenzymatic Transformations

Chemoenzymatic transformations leverage the high selectivity of enzymes for specific steps within a synthetic sequence, which is particularly valuable for establishing stereocenters. The synthesis of enantiomerically pure chiral amines is a prime application of this strategy. Enzymes such as transaminases (TAs) and amine dehydrogenases (AmDHs) are highly effective for the asymmetric amination of ketones. researchgate.net

A plausible chemoenzymatic route to enantiopure (R)- or (S)-1-phenyl-2-(trifluoromethoxy)ethan-1-amine would begin with the chemical synthesis of the precursor ketone, 1-phenyl-2-(trifluoromethoxy)ethan-1-one. This ketone could then be subjected to an enzymatic transformation.

Amine Dehydrogenase (AmDH): An AmDH could catalyze the direct reductive amination of the ketone using ammonia (B1221849) and a reducing cofactor like NAD(P)H. researchgate.net

Transaminase (TA): A transaminase could catalyze the asymmetric conversion of the ketone to the amine by transferring an amino group from a donor molecule, such as isopropylamine (B41738) or alanine. organic-chemistry.org

The success of these enzymatic reactions often depends on screening a library of enzymes to find one with high activity and selectivity for the specific trifluoromethoxylated substrate. While the enzymatic amination of acetophenone (B1666503) derivatives is well-documented, the influence of a β-trifluoromethoxy group on enzyme activity would need to be empirically determined. researchgate.net Such chemoenzymatic approaches are highly attractive for producing single-enantiomer active pharmaceutical ingredients. researchgate.net

Derivatization and Transformation of this compound Precursors

Amination of Trifluoromethoxylated Carbonyl Compounds

The most direct precursor to this compound is the corresponding carbonyl compound, 1-phenyl-2-(trifluoromethoxy)ethan-1-one. The conversion of this ketone to the target primary amine is typically achieved through reductive amination. wikipedia.org This process involves two main steps:

Imine Formation: The ketone reacts with an amine source, most commonly ammonia or its equivalent (e.g., ammonium (B1175870) acetate, formamide), under weakly acidic conditions to form an intermediate imine. wikipedia.orgscispace.com

Reduction: The imine is then reduced to the corresponding amine. wikipedia.org

This transformation can be performed in a single pot (direct reductive amination) or as a two-step sequence where the imine is isolated (indirect reductive amination). wikipedia.org A variety of reducing agents can be employed for the reduction step.

Table 2: Common Reducing Agents for Reductive Amination wikipedia.orgmasterorganicchemistry.com

Reducing Agent Characteristics
Sodium cyanoborohydride (NaBH3CN) Mild and selective; reduces imines faster than ketones, allowing for one-pot reactions.
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) A non-toxic alternative to NaBH3CN, also effective for one-pot reactions.
Catalytic Hydrogenation (H2/Pd, Pt, Ni) Effective method, often used in industrial settings.

The choice of reagent and conditions depends on the substrate's functional group tolerance and the desired scale of the reaction.

Functionalization of the Amine Nitrogen

The primary amine group in this compound is a versatile handle for further derivatization to modulate the compound's properties. Standard transformations include N-alkylation, N-acylation, and N-sulfonylation.

N-Alkylation: The synthesis of secondary or tertiary amines can be achieved through various methods. A modern and efficient approach is the "borrowing hydrogen" methodology, which uses transition metal catalysts (e.g., iridium or ruthenium) to couple the primary amine with an alcohol. bath.ac.uknih.govresearchgate.netacs.org This process is atom-economical, producing only water as a byproduct. More traditional methods include reductive amination with another aldehyde or ketone or direct alkylation with alkyl halides, though the latter risks over-alkylation. masterorganicchemistry.com

N-Acylation: Reaction of the primary amine with acyl chlorides or anhydrides in the presence of a base yields stable amide derivatives.

N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride, nosyl chloride) provides sulfonamides. The resulting sulfonamide group can alter the amine's electronic properties and serve as a directing group for further reactions. mdpi.com

Transformations of the Phenyl Ring

The phenyl ring of the phenethylamine (B48288) scaffold can be modified through electrophilic aromatic substitution (SEAr) to introduce additional functional groups. wikipedia.org The directing effect of the side chain is a critical consideration.

The 2-amino-1-(trifluoromethoxy)ethyl side chain is, by default, an activating group and directs incoming electrophiles to the ortho and para positions. However, the reaction conditions for many SEAr reactions are strongly acidic (e.g., nitration, sulfonation). Under these conditions, the basic amine nitrogen is protonated to form an ammonium (-NH3+) group. This protonated group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. masterorganicchemistry.com

To achieve ortho or para substitution, the amine group must typically be protected first. Converting the amine to an amide (e.g., by acylation) provides a protecting group that is still ortho, para-directing but less activating than a free amine, which helps prevent polysubstitution and side reactions. After the SEAr reaction, the protecting group can be removed by hydrolysis to regenerate the primary amine.

Table 3: Potential Electrophilic Aromatic Substitutions on the Phenethylamine Core

Reaction Reagents Directing Effect (Amine vs. Protected Amine)
Nitration HNO3, H2SO4 meta (on protonated amine); ortho, para (on protected amide)
Halogenation Br2, FeBr3 or Cl2, AlCl3 ortho, para (protection often needed to control reactivity)
Sulfonation Fuming H2SO4 meta (on protonated amine); ortho, para (on protected amide)
Friedel-Crafts Acylation RCOCl, AlCl3 Does not work; Lewis acid complexes with the amine. Protection is required.

Stereochemical Control and Enantiomeric Purity in Synthesis

Strategies for Diastereoselective Control

Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. In the context of synthesizing molecules like 1-Phenyl-2-(trifluoromethoxy)ethan-1-amine, which has one chiral center, diastereoselective strategies become relevant when a second stereocenter is introduced, either temporarily with a chiral auxiliary or permanently in a more complex analogue. The primary approaches to achieve diastereoselective control include substrate-controlled, auxiliary-controlled, and reagent-controlled synthesis.

Substrate-Controlled Diastereoselection: This strategy relies on the existing stereochemistry within the substrate to direct the stereochemical outcome of a reaction. For the synthesis of analogues of this compound with an additional stereocenter, the inherent steric and electronic properties of the starting material would guide the approach of the reagent. For instance, the diastereoselective reduction of a ketone precursor with a stereocenter adjacent to the carbonyl group would be influenced by the steric hindrance of the existing chiral center, favoring the formation of one diastereomer over the other.

Auxiliary-Controlled Diastereoselection: This is a powerful and widely used method where a chiral auxiliary is temporarily attached to the substrate to direct the stereoselective formation of the desired product. After the key stereocenter-forming reaction, the auxiliary is removed to yield the enantiomerically enriched product. A common approach for the synthesis of chiral amines involves the use of chiral auxiliaries like Evans oxazolidinones or pseudoephedrine. wikipedia.orgsigmaaldrich.comresearchgate.net For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of the amine group introduction.

Reagent-Controlled Diastereoselection: In this approach, a chiral reagent is used to differentiate between the prochiral faces of the substrate, leading to the preferential formation of one diastereomer. This is often seen in asymmetric reductions of ketones or imines using chiral reducing agents. For the synthesis of this compound, the diastereoselective reductive amination of a precursor ketone with a chiral amine or the use of a chiral reducing agent could be employed to establish the desired stereochemistry. nih.govnih.gov

Enantioselective Induction Mechanisms

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This can be achieved through various mechanisms, including the use of chiral catalysts, enzymes, or chiral reagents that create a chiral environment for the reaction.

Catalytic Asymmetric Hydrogenation: A prevalent method for the synthesis of chiral amines is the asymmetric hydrogenation of prochiral imines, enamines, or enamides using transition metal catalysts with chiral ligands. acs.orgnih.gov For the synthesis of this compound, a precursor imine can be hydrogenated using a chiral iridium or ruthenium catalyst, which can achieve high enantioselectivity.

Enzymatic Transformations: Biocatalysis offers a highly selective and environmentally benign approach to chiral amine synthesis. Transaminases (TAs) are particularly useful as they can catalyze the asymmetric amination of a prochiral ketone to the corresponding chiral amine with high enantiomeric excess. nih.govmdpi.comresearchgate.net The synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a structurally similar compound, has been efficiently achieved using an R-ω-transaminase. mdpi.comnih.gov This suggests that a similar enzymatic approach could be applied to produce enantiomerically pure this compound from its corresponding ketone.

EnzymeSubstrateProductConversion (%)Enantiomeric Excess (ee %)
R-ω-Transaminase (ATA117)3,5-bis(trifluoromethyl)acetophenone(R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine>99>99.9
ω-Transaminase (TR8)4'-(trifluoromethyl)acetophenone(S)-1-(4-trifluoromethylphenyl)ethylamine30>99

This table presents data on the enzymatic synthesis of compounds structurally related to this compound, demonstrating the potential of transaminases for the asymmetric synthesis of fluorinated chiral amines.

Kinetic Resolution of Racemic Intermediates and Products

Kinetic resolution is a widely used method for separating a racemic mixture into its constituent enantiomers. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the unreacted starting material in one enantiomer and the formation of the product from the other.

Enzymatic Kinetic Resolution

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic amines and alcohols. researchgate.netnih.gov The resolution is typically achieved through enantioselective acylation, where one enantiomer of the amine reacts preferentially with an acyl donor to form an amide, leaving the other enantiomer unreacted. The success of the resolution is often quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity.

Lipases such as Candida antarctica lipase (B570770) B (CALB) and Pseudomonas cepacia lipase (PSL) have been extensively used for the kinetic resolution of a variety of primary amines. nih.govnih.govorganic-chemistry.orgresearchgate.net The choice of solvent and acyl donor can significantly impact the efficiency and selectivity of the resolution.

EnzymeSubstrateAcyl DonorSolventConversion (%)Product ee (%)
Novozym 435 (CALB)rac-1-PhenylethanolVinyl acetateHexane (B92381)~50>99 (for remaining alcohol)
Lipase PSrac-1-(4-(Trifluoromethyl)phenyl)ethanolVinyl acetateIsooctane50.3>99 (for remaining alcohol)
Novozym 435 (CALB)rac-1-Phenyl-1-propanolLauric acidToluene~5095 (for remaining alcohol)

This table showcases the effectiveness of lipase-catalyzed kinetic resolution for alcohols structurally similar to precursors of this compound.

Chemical Kinetic Resolution

Chemical kinetic resolution employs chiral chemical reagents or catalysts to achieve the separation of enantiomers. This can involve acylation with a chiral acylating agent, or more commonly, the use of a chiral catalyst to promote a reaction on one enantiomer of the racemate. While often not as selective as enzymatic methods, chemical kinetic resolution can be advantageous for substrates that are not well-tolerated by enzymes.

A significant advancement in this area is dynamic kinetic resolution (DKR), which combines kinetic resolution with in situ racemization of the slower-reacting enantiomer. nih.govrsc.orgresearchgate.netnih.govrsc.orgrsc.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. DKR of primary amines has been successfully achieved using a combination of a lipase for the resolution and a ruthenium or palladium catalyst for the racemization. organic-chemistry.org

Crystallization-Induced Asymmetric Transformations

Crystallization-induced asymmetric transformation (CIAT) is a powerful technique for the deracemization of a racemic mixture. ut.ac.ir This method is applicable to compounds that can racemize in solution. The process involves the formation of diastereomeric salts of the racemic amine with a chiral resolving agent. If the two diastereomeric salts have significantly different solubilities, the less soluble diastereomer will crystallize out of solution. According to Le Chatelier's principle, the equilibrium between the two diastereomers in solution will shift to replenish the crystallizing diastereomer, eventually leading to the conversion of the entire mixture into a single, solid diastereomer. This solid can then be treated to remove the resolving agent, yielding the enantiomerically pure amine.

This technique is particularly advantageous as it can theoretically provide a 100% yield of the desired enantiomer, overcoming the 50% yield limitation of classical resolution. The success of CIAT depends on several factors, including the choice of resolving agent, the solvent system, and the conditions that promote both crystallization of one diastereomer and racemization of the amine in the solution phase.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Pathways and Transition States

The primary route to chiral amines such as 1-Phenyl-2-(trifluoromethoxy)ethan-1-amine and its analogs often involves the asymmetric reduction of a corresponding ketone or the amination of a prochiral ketone. For instance, the synthesis of the related compound (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine is achieved through the asymmetric amination of 3,5-bistrifluoromethylacetophenone. mdpi.com

This biocatalytic reaction proceeds via a transamination pathway, typically involving a transaminase enzyme and an amine donor. The mechanism involves the formation of a Schiff base intermediate between the ketone substrate and the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor of the enzyme. Subsequent protonation and hydrolysis release the chiral amine product. Computational studies on analogous reactions have been used to map the potential energy surface, identifying key intermediates and the transition states that govern the reaction rate and stereochemical outcome. researchgate.net The rate-determining step is often the rearrangement or hydrolysis of the intermediate. researchgate.net

Role of Catalysts and Reagents in Stereocontrol

Achieving high stereoselectivity is paramount in the synthesis of chiral amines. This is accomplished through the use of chiral catalysts or reagents that create a diastereomeric transition state, favoring the formation of one enantiomer over the other.

In biocatalysis, enzymes like R-ω-transaminase (ATA117) exhibit excellent stereoselectivity, producing the (R)-enantiomer with high enantiomeric excess (>99.9%). mdpi.com To enhance the yield, a bienzyme cascade system can be employed. For example, an alcohol dehydrogenase (ADH) can be introduced to convert the acetone (B3395972) by-product from the transamination reaction, thereby shifting the reaction equilibrium towards the desired amine product. mdpi.com

In chemical synthesis, asymmetric transfer hydrogenation using metal catalysts is a common strategy. For the synthesis of a related chiral alcohol, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol, rhodium or ruthenium catalysts are used with chiral ligands. google.com The choice of metal and ligand is critical for achieving high enantiomeric purity. google.com

Catalyst SystemSubstrateProductKey FeatureEnantiomeric Excess (ee)
R-ω-transaminase (ATA117)3,5-bistrifluoromethylacetophenone(R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamineHigh stereoselectivity> 99.9% mdpi.com
ATA117 and Alcohol Dehydrogenase (ADH)3,5-bistrifluoromethylacetophenone(R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamineEquilibrium shift to improve yield> 99.9% mdpi.com
[RuCl₂(p-cymene)]₂ / Chiral Ligand3,5-bis(trifluoromethyl)acetophenone(R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanolAsymmetric transfer hydrogenationHigh google.com

Density Functional Theory (DFT) Applications

DFT has become an indispensable tool for investigating the electronic structure and reactivity of molecules, providing insights that complement experimental findings. nih.gov

For a flexible molecule like this compound, multiple conformations exist due to the rotation around single bonds. DFT calculations can be used to determine the geometry and relative energies of these different conformers. eurjchem.com By identifying the global minimum on the potential energy surface, the most stable conformation can be predicted. psu.edu This analysis is crucial as the reactivity and spectroscopic properties of the molecule are often dominated by its most stable conformer. Factors such as intramolecular hydrogen bonding and steric hindrance play a significant role in determining conformational preference. psu.edu

DFT calculations are widely used to explore the detailed mechanisms of chemical reactions. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. This allows for the identification of the rate-determining step and provides a theoretical basis for understanding how factors like substituents or catalysts influence the reaction rate. researchgate.net For example, DFT studies on similar amine syntheses have helped to distinguish between different possible mechanisms and to rationalize experimentally observed product distributions. researchgate.net

DFT can be used to model the transition states that lead to different stereoisomers. The stereoselectivity of a reaction is determined by the energy difference between these diastereomeric transition states. By calculating these energy differences, DFT can predict which enantiomer will be preferentially formed. nih.gov These theoretical predictions can then be compared with experimental results to validate the proposed model of stereocontrol. This predictive power is highly valuable in the rational design of new catalysts and stereoselective synthetic methods.

DFT ApplicationInformation ObtainedSignificance
Conformational AnalysisRelative energies and geometries of different molecular shapes. eurjchem.comIdentifies the most stable and populated conformer. psu.edu
Mechanism ElucidationEnergy profile of reaction pathways, including transition states. researchgate.netDetermines the rate-limiting step and rationalizes reaction outcomes.
Stereoselectivity PredictionEnergy difference between diastereomeric transition states.Predicts the enantiomeric excess and guides catalyst design. nih.gov

Molecular Dynamics Simulations for Reactive Intermediates

While DFT is excellent for studying stationary points on a potential energy surface, Molecular Dynamics (MD) simulations allow for the study of the time evolution of a chemical system. nih.gov This is particularly useful for investigating the behavior of short-lived reactive intermediates.

Ab initio MD (AIMD) simulations, where forces are calculated "on-the-fly" using quantum mechanical methods, can be used to observe the formation and subsequent reactions of transient species in solution. nih.gov For reactions involving amines, intermediates such as zwitterions or radicals can be formed. nih.govmdpi.com MD simulations can provide detailed information on the lifetime of these intermediates, their solvation structure, and the pathways by which they convert to products. nih.gov This dynamic perspective is crucial for a complete understanding of complex reaction mechanisms that may involve multiple, competing pathways. chemrxiv.org

Advanced Analytical Methodologies for Characterization and Enantio Discrimination

Spectroscopic Techniques for Structural Elucidation (General Application)

Spectroscopic methods provide foundational information regarding the molecular structure and connectivity of 1-Phenyl-2-(trifluoromethoxy)ethan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for the unambiguous assignment of all atoms in the molecule.

In ¹H NMR, the protons of the phenyl group typically appear as a complex multiplet in the aromatic region (approx. 7.2-7.5 ppm). The methine proton (CH-NH₂) adjacent to the phenyl ring would resonate as a multiplet, with its chemical shift influenced by the neighboring amine and trifluoromethoxy-bearing methylene (B1212753) group. The methylene protons (CH₂-OCF₃) would likely appear as a multiplet due to coupling with both the adjacent methine proton and the fluorine atoms of the OCF₃ group.

¹³C NMR spectroscopy provides information on the carbon skeleton. The phenyl carbons would produce several signals in the aromatic region (approx. 125-140 ppm). The trifluoromethoxy carbon (OCF₃) is characteristically observed as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR is particularly informative, showing a singlet for the -OCF₃ group, confirming its presence and electronic environment.

For stereochemical assignment, chiral derivatizing agents (CDAs) can be employed. Reaction of the racemic amine with a chiral agent, such as Mosher's acid chloride, forms diastereomers. These diastereomers exhibit distinct NMR signals, particularly for protons near the chiral center, allowing for the determination of enantiomeric excess (ee).

Table 1: Predicted NMR Spectral Data for this compound (Note: Data is predicted based on analogous structures. Actual values may vary.)

Nucleus Position Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J)
¹HPhenyl-H7.20 - 7.50Multiplet-
¹HCH-NH₂~4.20Multiplet-
¹HCH₂-OCF₃~4.40Multiplet-
¹HNH₂1.50 - 2.50Broad Singlet-
¹³CPhenyl C1~140Singlet-
¹³CPhenyl CH127 - 129Singlet-
¹³CCH-NH₂~55Singlet-
¹³CCH₂-OCF₃~75QuartetJ(C-F) ≈ 3-5 Hz
¹³COCF₃~121QuartetJ(C-F) ≈ 255-260 Hz
¹⁹FOCF₃~ -58Singlet-

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is used to confirm the molecular weight and elemental composition of the target compound. Using a high-resolution mass spectrometer (HRMS) with a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ can be observed, confirming the molecular formula C₉H₁₁F₃NO⁺.

Electron ionization (EI) or collision-induced dissociation (CID) can be used to induce fragmentation, providing structural information. The primary fragmentation pathway for this class of compounds is typically the cleavage of the C-C bond adjacent to the phenyl ring and the amino group (benzylic cleavage). This would lead to the formation of a stable phenylaminomethyl cation or related fragments. The loss of the trifluoromethoxy group is another potential fragmentation pathway.

Table 2: Predicted Mass Spectrometry Data for this compound

Technique Ion Predicted m/z Identity
ESI-HRMS[M+H]⁺206.0787Protonated Molecule
EI/CID106.0651[C₇H₈N]⁺Phenylaminomethyl fragment
EI/CID77.0390[C₆H₅]⁺Phenyl fragment

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating the enantiomers of this compound and accurately determining the purity and enantiomeric excess of a sample.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for the enantioseparation of chiral amines. chromatographyonline.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate), are often effective for this class of compounds. yakhak.orgmdpi.com

The mobile phase typically consists of a non-polar solvent like hexane (B92381) mixed with an alcohol modifier such as isopropanol (B130326) or ethanol. yakhak.org The addition of small amounts of an amine additive (e.g., diethylamine) can improve peak shape and resolution by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support. By developing a validated HPLC method, the enantiomeric excess can be precisely quantified. chromatographyonline.com

Table 3: Exemplary Chiral HPLC Method for Phenylalkylamine Separation

Parameter Condition
Column Polysaccharide-based CSP (e.g., Lux® Cellulose-1 or Chiralpak® IA)
Mobile Phase Hexane / Isopropanol (e.g., 90:10 v/v) + 0.1% Diethylamine
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm or 254 nm

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography (GC) on a chiral stationary phase is another powerful technique for enantiomeric discrimination. wiley.com Due to the polarity of the amine group, derivatization is often necessary to improve volatility and chromatographic performance. sigmaaldrich.com The primary amine can be acylated with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form a less polar and more volatile amide derivative. sigmaaldrich.com

The separation of these derivatives is commonly performed on capillary columns coated with modified cyclodextrins. wiley.comresearchgate.net These CSPs create chiral cavities that allow for differential interaction with the enantiomers, leading to their separation. The choice of the specific cyclodextrin (B1172386) derivative and the GC temperature program are critical for achieving baseline resolution. wiley.com

Table 4: Exemplary Chiral GC Method for Derivatized Chiral Amine Separation

Parameter Condition
Derivatization Trifluoroacetic anhydride (TFAA)
Column Cyclodextrin-based CSP (e.g., Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program e.g., 100 °C hold 1 min, then ramp 5 °C/min to 180 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temp 280 °C

X-ray Crystallography for Absolute Configuration Determination

While NMR and chromatography can determine relative stereochemistry and enantiomeric purity, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. This technique requires the formation of a high-quality single crystal of the compound.

For a light-atom molecule like this compound, determining the absolute configuration can be challenging. A common strategy is to co-crystallize the amine with a chiral carboxylic acid of known absolute configuration (e.g., tartaric acid or mandelic acid) to form a diastereomeric salt.

The resulting crystal is analyzed by X-ray diffraction. The analysis of anomalous dispersion effects, particularly if a heavier atom is present, allows for the unambiguous assignment of the absolute stereochemistry (R or S) at the chiral center. The Flack parameter is a critical value in the refinement process that indicates the correctness of the assigned absolute structure.

Table 5: Hypothetical Crystallographic Data for a Diastereomeric Salt of this compound

Parameter Hypothetical Value
Crystal System Monoclinic or Orthorhombic
Space Group Chiral (e.g., P2₁, C2)
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Molecules per Unit Cell (Z) 2 or 4
Resolution (Å) < 1.0
R-factor < 0.05
Flack Parameter ~0.0(1)

Chirality Sensing via Spectroscopic Probes

A comprehensive search of scientific literature and chemical databases did not yield specific research findings on the use of spectroscopic probes for the chirality sensing and enantio-discrimination of this compound. Consequently, no detailed research findings or data tables on this specific topic can be provided at this time.

General methodologies for the chiral recognition of amines using spectroscopic techniques such as NMR and fluorescence spectroscopy are well-established for other compounds. These methods typically involve the use of chiral solvating agents, chiral derivatizing agents, or metal-based chiral sensors to induce a diastereomeric interaction that results in distinguishable spectroscopic signals for the enantiomers. However, the application of these specific techniques to this compound has not been documented in the available resources.

Further research would be necessary to develop and validate spectroscopic methods for the enantioselective analysis of this particular compound.

Application of 1 Phenyl 2 Trifluoromethoxy Ethan 1 Amine As a Versatile Synthetic Building Block

As a Chiral Amine Ligand Precursor

Chiral amines are essential in asymmetric synthesis, acting as ligands for transition metal catalysts. mdpi.comnih.gov These catalysts are then used to produce enantiomerically pure compounds, which is critical in the pharmaceutical industry where one enantiomer of a drug may be effective while the other is inactive or even harmful. 1-Phenyl-2-(trifluoromethoxy)ethan-1-amine can be converted into a variety of chiral ligands. These ligands, when complexed with metals like iridium or rhodium, have been shown to be highly effective in asymmetric hydrogenation reactions, yielding chiral amines with high enantioselectivity. nih.gov The trifluoromethoxy group can influence the electronic properties and steric environment of the catalytic center, leading to improved performance in certain reactions.

In the Synthesis of Complex Organic Scaffolds

The distinct structure of this compound makes it an ideal starting material for constructing more complex molecular architectures.

Incorporation into Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structures. mdpi.comnih.gov The amine functionality of this compound provides a reactive handle for its incorporation into various heterocyclic systems. researchgate.netrsc.org For instance, it can be used in reactions to form pyrazoles, imidazoles, and other heterocycles that are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties. mdpi.com The presence of the trifluoromethoxy group can enhance the metabolic stability and lipophilicity of the resulting heterocyclic compounds, which are desirable properties for drug candidates.

Utility in Peptide Mimetic Design

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides. They are often developed to overcome the limitations of peptides as drugs, such as poor metabolic stability and low oral bioavailability. The α-trifluoromethylamino group, which can be derived from precursors like this compound, is a valuable bioisostere for the amide bond in peptides. nih.gov Its incorporation into a peptide backbone can lead to protease-resistant analogues with improved pharmacokinetic properties. nih.gov The trifluoromethoxy group can also influence the conformational preferences of the peptidomimetic, potentially leading to enhanced binding affinity for its biological target.

As a Precursor for Fluorinated Amines with Remote Stereocenters

The synthesis of molecules with multiple, non-adjacent stereocenters is a significant challenge in organic chemistry. researchgate.netnih.gov this compound can serve as a starting material for the synthesis of fluorinated amines with stereocenters at remote positions. researchgate.net Methodologies such as stereospecific isomerization of chiral allylic amines, followed by diastereoselective reduction, can be employed to generate γ-trifluoromethylated aliphatic amines with two non-contiguous stereocenters in high yield and stereoselectivity. researchgate.netnih.gov These complex chiral amines are valuable building blocks for the synthesis of pharmaceuticals and natural products. researchgate.net

Role in Organofluorine Chemical Space Expansion

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govsemanticscholar.org This has led to a surge of interest in expanding the accessible "chemical space" of organofluorine compounds. nih.govresearchgate.net this compound, with its trifluoromethoxy group, is a key player in this endeavor. It provides a readily available source of a chiral, fluorinated building block that can be used to synthesize novel fluorinated architectures. nih.govsemanticscholar.org The unique properties conferred by the trifluoromethoxy group, such as increased lipophilicity and metabolic stability, make it a desirable feature in the design of new drugs and agrochemicals.

As a Synthetic Tool in Method Development

The development of new synthetic methods is crucial for advancing the field of organic chemistry. This compound and similar fluorinated amines serve as important substrates and building blocks in the development of novel synthetic transformations. For example, its derivatives have been used to develop new methods for the synthesis of trifluoromethyl N,N-aminals and other fluorinated building blocks. rsc.org The reactivity of the amine and the influence of the trifluoromethoxy group can be exploited to test the scope and limitations of new catalytic systems and reaction conditions. enamine.net

Future Directions and Emerging Research Areas

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of molecules containing the trifluoromethoxy (-OCF3) group has historically presented significant challenges, often requiring harsh conditions or expensive reagents. nih.gov Future research will prioritize the development of more efficient and sustainable synthetic pathways to access 1-Phenyl-2-(trifluoromethoxy)ethan-1-amine and its derivatives.

A key area of development is the use of visible-light-mediated photocatalysis. researchgate.netrsc.org This approach offers a greener alternative to traditional methods by enabling reactions to proceed under mild conditions, often at room temperature, thus reducing energy consumption. advanceseng.com For instance, photocatalytic methods for the trifluoromethylation and hydrotrifluoromethylation of styrenes, which are precursors to the phenylethanamine scaffold, have been successfully developed. organic-chemistry.org Future work will likely adapt these principles to achieve efficient trifluoromethoxylation of similar precursors. The development of novel trifluoromethoxylation reagents that are more stable, less expensive, and environmentally benign is also a critical goal. nih.gov Researchers are exploring PFAS-free synthesis routes to minimize the environmental impact of producing fluorinated compounds. eurekalert.orgsciencedaily.com

Table 1: Comparison of Synthetic Strategies for Fluorinated Amines

Synthetic StrategyAdvantagesDisadvantagesFuture Outlook
Traditional Methods Established proceduresHarsh conditions, expensive/toxic reagents, potential for PFAS use. nih.govPhasing out in favor of more sustainable alternatives.
Photocatalysis Mild conditions, high selectivity, reduced energy consumption. researchgate.netrsc.orgMay require specific and sometimes expensive photocatalysts.Development of cheaper, more robust catalysts and expansion of substrate scope.
Biocatalysis High enantioselectivity, mild aqueous conditions, sustainable. mdpi.comrsc.orgrsc.orgEnzyme stability and substrate scope can be limiting.Enzyme engineering to improve performance and expand applicability.
Flow Chemistry Enhanced safety, better control, ease of scalability, potential for automation. nih.govvapourtec.comInitial setup costs can be high.Integration with other sustainable technologies like photocatalysis and biocatalysis.

Exploration of Novel Reactivity Patterns for the Trifluoromethoxy Group

The trifluoromethoxy group is often considered relatively inert, which contributes to the metabolic stability of drug candidates. mdpi.com However, a deeper understanding of its electronic properties and potential for chemical transformation is an active area of research. The -OCF3 group is highly electron-withdrawing and lipophilic, properties that significantly influence a molecule's behavior. nih.govbeilstein-journals.org

Future studies will likely investigate the reactivity of the C-O bond within the trifluoromethoxy group and the influence of this group on adjacent functionalities in this compound. For example, exploring reactions that proceed via radical intermediates could unveil new pathways for functionalization. rsc.org Understanding how the trifluoromethoxy group modulates the reactivity of the amine and the phenyl ring will be crucial for developing new analogs and for late-stage functionalization strategies, a key process in drug discovery. advanceseng.com This includes exploring its directing effects in electrophilic aromatic substitution reactions or its impact on the acidity of the benzylic proton.

Integration with Flow Chemistry and Automated Synthesis

The pharmaceutical industry is increasingly adopting continuous flow manufacturing to improve safety, efficiency, and consistency. nih.govvapourtec.com Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for highly exothermic or hazardous reactions often involved in fluorination chemistry. eurekalert.orgsciencedaily.com

Automation is a natural extension of flow chemistry. nih.gov Automated synthesis platforms can accelerate the discovery and optimization of new reaction conditions and enable the rapid production of libraries of analogous compounds for structure-activity relationship (SAR) studies. researchgate.net The future will likely see the development of fully automated systems for the on-demand synthesis of this compound and its derivatives, significantly shortening drug development timelines. researchgate.netnih.gov

Advanced Computational Design of Analogous Compounds and Reaction Pathways

Computational chemistry and machine learning are becoming indispensable tools in modern drug discovery and process development. nih.gov Density Functional Theory (DFT) calculations are already being used to elucidate reaction mechanisms, predict the stability of intermediates and transition states, and understand the electronic properties of fluorinated molecules. nih.govmdpi.com

In the context of this compound, future computational work will focus on:

Designing Novel Analogs: Using molecular modeling and quantitative structure-activity relationship (QSAR) studies to design new derivatives with improved biological activity, selectivity, and pharmacokinetic profiles. nih.govmdpi.com

Predicting Reactivity and Regioselectivity: Employing machine learning models and quantum mechanical simulations to predict the outcome of chemical reactions, guiding the selection of optimal reaction conditions and catalysts. optibrium.comrsc.orgrsc.orgnih.gov This is particularly valuable for predicting the regioselectivity of electrophilic aromatic substitution on the phenyl ring or for understanding the factors that control stereoselectivity in asymmetric syntheses.

Optimizing Reaction Pathways: Simulating entire reaction pathways to identify potential bottlenecks, side reactions, and opportunities for process optimization before extensive experimental work is undertaken.

By integrating these advanced computational approaches, researchers can more rapidly and intelligently explore the chemical space around this compound, accelerating the discovery of new bioactive compounds and the development of more efficient and sustainable manufacturing processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.